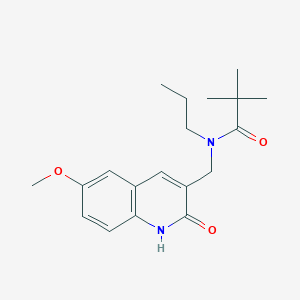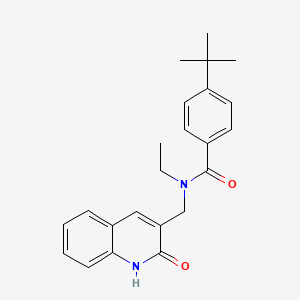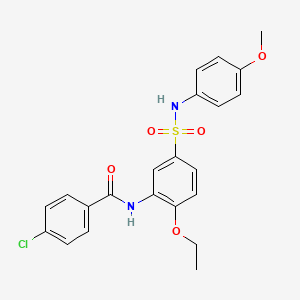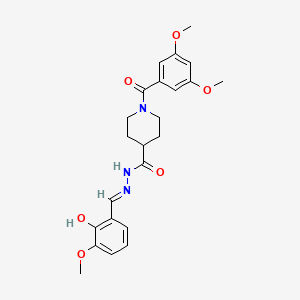
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as PPNP and is known for its unique chemical structure and properties.
Wirkmechanismus
PPNP exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
PPNP has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PPNP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of PPNP is that its mechanism of action is not fully understood, which makes it challenging to determine its efficacy in certain disease models.
Zukünftige Richtungen
There are several future directions for research on PPNP. One area of interest is the development of PPNP-based drugs for the treatment of neurodegenerative diseases. Another potential application is in the field of cancer therapy, where PPNP could be used as a chemotherapeutic agent. Further research is also needed to fully understand the mechanism of action of PPNP and its potential side effects.
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpivalamide is a promising chemical compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
PPNP can be synthesized through a multistep process that involves the reaction of 2-hydroxy-6-methoxyquinoline with pivaloyl chloride and propylamine. The resulting compound is then purified through various methods to obtain the final product.
Wissenschaftliche Forschungsanwendungen
PPNP has been extensively studied for its potential applications in various scientific fields. The compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2,2-dimethyl-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-6-9-21(18(23)19(2,3)4)12-14-10-13-11-15(24-5)7-8-16(13)20-17(14)22/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMQSDMJUBQTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2,2-dimethyl-N-propylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)








![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)


